molecular formula C16H25BN2O3 B1318677 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide CAS No. 532391-30-3

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

Cat. No.: B1318677
CAS No.: 532391-30-3
M. Wt: 304.2 g/mol
InChI Key: JTGWGXPOGSUYCT-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

This compound is a complex organoboron compound with the Chemical Abstracts Service registry number 532391-30-3. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide, though it is more commonly referenced by its descriptive name incorporating the pivalamide functionality.

The molecular structure consists of several distinct components that contribute to its chemical properties and reactivity. The core framework features a pyridine ring system, which is a six-membered aromatic heterocycle containing one nitrogen atom. Attached to the third carbon position of the pyridine ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronic ester. This boronic ester moiety represents a protected form of a boronic acid, where the boronic acid functionality is masked as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol).

The pivalamide substituent is located at the second position of the pyridine ring, specifically attached to the nitrogen atom. Pivalamide, derived from pivalic acid (trimethylacetic acid), serves as both a protecting group and a directing group in various synthetic transformations. The complete molecular formula is C₁₆H₂₅BN₂O₃, with a molecular weight of 304.199 daltons.

Property Value
Chemical Abstracts Service Number 532391-30-3
Molecular Formula C₁₆H₂₅BN₂O₃
Molecular Weight 304.199 g/mol
International Union of Pure and Applied Chemistry Name N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Creation Date November 16, 2007
Last Modified May 18, 2025

The structural architecture of this compound places it within the broader category of heteroaryl boronic esters, which have gained significant importance in modern synthetic chemistry. The pinacol ester functionality provides enhanced stability compared to the free boronic acid, making the compound more amenable to storage and handling under ambient conditions. The tetramethyl substitution pattern on the dioxaborolane ring contributes to the steric protection of the boron center, further enhancing the compound's stability against hydrolysis and oxidation.

Alternative nomenclature found in the chemical literature includes 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide and 2-(2,2,2-Trimethylacetamido)pyridine-3-boronic acid pinacol ester. These alternative names reflect different systematic approaches to describing the same molecular structure, emphasizing different aspects of the compound's chemical architecture.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of this compound is deeply rooted in the broader historical evolution of boron-containing heterocyclic chemistry, which has undergone remarkable transformation over the past several decades. The foundational work in this field can be traced back to the late 1950s, when researchers first began exploring the systematic replacement of carbon atoms in aromatic systems with boron and nitrogen.

The pioneering investigations by Dewar and White in the late 1950s established the theoretical framework for boron-nitrogen heterocycles as benzene isosteres. Their prediction that replacement of carbon atoms with boron and nitrogen could yield neutral aromatic compounds laid the groundwork for subsequent developments in the field. These early studies focused primarily on polycyclic systems, including boron-nitrogen analogs of naphthalene and phenanthrene, which demonstrated the viability of incorporating boron into aromatic frameworks while maintaining aromaticity.

The evolution of organoboron chemistry gained significant momentum with the development of more sophisticated synthetic methodologies in the 1980s and 1990s. The introduction of pinacol boronic esters represented a crucial advancement, as these compounds provided enhanced stability compared to free boronic acids while maintaining their synthetic utility. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, offered several advantages including resistance to hydrolysis, compatibility with chromatographic purification, and ease of storage under ambient conditions.

Period Key Development Impact on Field
1958-1960 Initial synthesis of boron-nitrogen heterocycles Established theoretical foundation
1980s-1990s Development of pinacol boronic esters Enhanced stability and synthetic utility
2000s Advances in cross-coupling methodology Expanded synthetic applications
2007-Present Synthesis of complex heteroaryl boronic esters Modern pharmaceutical applications

The specific development of pyridine-based boronic esters emerged from the recognition that heterocyclic boronic acids possessed unique reactivity profiles compared to their aryl counterparts. Research conducted in the early 2000s demonstrated that pyridine boronic acids exhibited distinct electronic properties due to the electron-withdrawing nature of the pyridine nitrogen. However, these compounds often suffered from stability issues, particularly under aqueous conditions, leading to the development of more robust protecting group strategies.

The incorporation of directing groups such as pivalamide into boron-containing heterocycles represents a more recent advancement in the field. The pivalamide functionality serves multiple roles: it provides additional stability to the pyridine ring system, acts as a directing group for regioselective functionalization reactions, and enhances the compound's compatibility with various synthetic transformations. The bulky tertiary butyl group in the pivalamide moiety also contributes to the overall stability of the molecule by providing steric protection around the reactive sites.

The synthesis and characterization of this compound, first reported in the chemical literature with its registration in 2007, represents the culmination of these historical developments. This compound embodies the modern approach to organoboron chemistry, combining the stability advantages of pinacol ester protection with the synthetic versatility of pyridine heterocycles and the directing group capabilities of pivalamide functionality.

Contemporary research in boron-containing heterocycles has expanded to encompass applications in medicinal chemistry, materials science, and catalysis. The unique electronic properties of boron-nitrogen bonds have been exploited in the development of novel pharmaceuticals, where boron-containing compounds serve as enzyme inhibitors and therapeutic agents. In materials science, boron-containing heterocycles have found applications in the development of organic light-emitting devices and other electronic materials, taking advantage of their unique photophysical properties.

The field continues to evolve with ongoing research focused on developing new synthetic methodologies for accessing complex boron-containing heterocycles and exploring their applications in emerging technologies. Recent advances in late-stage functionalization techniques have enabled the modification of pre-assembled boron-nitrogen heterocycles, providing access to previously inaccessible structural motifs. These developments have significantly expanded the chemical space available to synthetic chemists and have opened new avenues for drug discovery and materials development.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-11(9-8-10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWGXPOGSUYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590313
Record name 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532391-30-3
Record name 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

Preparation of the Pyridin-2-yl Pivalamide Intermediate

The pivalamide moiety is introduced by acylation of the corresponding aminopyridine derivative with pivaloyl chloride under controlled conditions.

Typical Procedure:

  • React 2-aminopyridine or a substituted aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine (Et3N) in an aprotic solvent like dichloromethane (DCM).
  • The reaction is performed at low temperature (0 °C) initially, then allowed to warm to room temperature and stirred for 12 hours.
  • Workup involves aqueous sodium bicarbonate extraction, organic layer washing, drying, and concentration.
  • The product is purified by crystallization from hexane or other suitable solvents.

Example from literature:
A similar amide, N-(1-(p-tolyl)cyclopropyl)pivalamide, was prepared in 87% yield using this method, demonstrating the efficiency of pivaloyl chloride acylation on amines.

Introduction of the Boronate Ester Group

The key functionalization step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group onto the pyridine ring, typically at the 3-position.

Common Method: Miyaura Borylation

  • This palladium-catalyzed cross-coupling reaction uses a halogenated pyridinyl amide (e.g., 3-bromopyridin-2-yl pivalamide) as the substrate.
  • The reaction employs bis(pinacolato)diboron (B2pin2) as the boron source.
  • A palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 is used.
  • A base like potassium acetate (KOAc) or potassium carbonate (K2CO3) is added.
  • The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or dioxane under an inert atmosphere (argon or nitrogen) at elevated temperatures (typically 80–100 °C).

Reaction Scheme:

$$
\text{3-Bromopyridin-2-yl pivalamide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide}
$$

Key Points:

  • The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B2pin2, and reductive elimination to form the C–B bond.
  • The pinacol boronate ester is stable and useful for further cross-coupling reactions.

Detailed Data Table of Preparation Parameters

Step Reagents & Conditions Yield (%) Notes
1. Acylation of 2-aminopyridine with pivaloyl chloride 2-aminopyridine, PivCl (1.1 equiv), Et3N (2.2 equiv), DCM, 0 °C to RT, 12 h 85–90% High purity amide intermediate obtained by crystallization
2. Miyaura Borylation 3-bromopyridin-2-yl pivalamide, B2pin2 (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), THF, 80–100 °C, 12–24 h 70–85% Inert atmosphere required; reaction monitored by TLC or HPLC

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(dppf)Cl2 is preferred for its stability and efficiency in borylation of heteroaryl bromides.
  • Base Effects: Potassium acetate is commonly used; stronger bases may lead to side reactions or decomposition of the boronate ester.
  • Solvent Choice: THF and dioxane provide good solubility and reaction rates; polar solvents favor the transmetallation step.
  • Temperature Control: Elevated temperatures (80–100 °C) are necessary to achieve good conversion but must be balanced to avoid decomposition.
  • Purification: The product is typically purified by column chromatography or recrystallization; the boronate ester is sensitive to moisture and air, requiring careful handling.

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among analogous pyridine-boronate esters significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Positional Isomers of the Boronate Ester

Compound Name Boronate Position Molecular Formula CAS Number Key Properties/Applications
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 3 C₁₆H₂₅BN₂O₃ 532391-30-3 High steric bulk from pivalamide; used in coupling reactions requiring controlled regioselectivity .
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 5 C₁₆H₂₅BN₂O₃ 1092119-20-4 Boronate at position 5 alters electronic density; may affect coupling efficiency .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide 4 C₁₃H₁₉BN₂O₃ 1220220-21-2 Acetamide substituent reduces steric hindrance compared to pivalamide, enhancing reactivity .

Key Insight : Boronate position impacts electronic distribution and steric accessibility. Position 3 (target compound) may offer optimal balance between stability and reactivity in cross-coupling.

Substituent Effects on the Pyridine Ring

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 5-Methyl C₁₇H₂₇BN₂O₃ 1310383-24-4 Methyl group increases lipophilicity; may improve membrane permeability in drug candidates .
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide 2-Chloro, 6-boronate C₁₆H₂₄BClN₂O₃ sc-329025 Chloro substituent introduces electron-withdrawing effects, accelerating oxidative addition in couplings .
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide 2-Chloro, 4-boronate, 6-iodo C₁₆H₂₃BClIN₂O₃ ACMA00014891 Iodo substituent enables further functionalization (e.g., Ullmann coupling); higher molecular weight (464.5 g/mol) .

Key Insight : Electron-withdrawing groups (e.g., Cl, I) enhance electrophilicity of the boronate, while alkyl groups (e.g., methyl) modulate solubility and steric effects.

Amide Group Variations

Compound Name Amide Group Molecular Formula CAS Number Key Properties/Applications
This compound Pivalamide C₁₆H₂₅BN₂O₃ 532391-30-3 Tert-butyl group in pivalamide improves stability against hydrolysis .
tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate tert-Butyl carbamate C₁₆H₂₅BN₂O₄ 1072944-99-0 Carbamate group offers orthogonal protection for amines; requires deprotection for further reactions .
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide Propionamide C₁₄H₂₁BN₂O₃ 1171891-19-2 Smaller amide group reduces steric hindrance, favoring faster coupling kinetics .

Key Insight : Bulky amides (e.g., pivalamide) enhance stability but may slow reaction rates, whereas smaller amides (e.g., acetamide) favor reactivity.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide is a compound that belongs to the class of boron-containing heterocycles. Its unique structure incorporates a dioxaborolane moiety which is known for its potential in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C16H25BN2O3
  • Molecular Weight : 304.2 g/mol
  • CAS Number : 1092119-20-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with biological targets.

The compound's mechanism of action is primarily attributed to its ability to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyridine-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 leukemia cells and other solid tumor lines.
  • IC50 Values : The IC50 values for related compounds have been reported in the low micromolar range (1.0 - 1.4 µM), indicating potent activity against ribonucleotide reductase, which is crucial for DNA synthesis and repair.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Pyridine Derivatives :
    • Findings : A series of 3-amino and 5-amino derivatives were synthesized and evaluated for their cytotoxicity and enzyme inhibition properties.
    • Results : The most active compounds showed significant inhibition of CDP reductase activity and prolonged survival in animal models.
  • Antineoplastic Activity :
    • Research : The compound was tested in vivo against L1210 leukemia-bearing mice.
    • Outcome : Administered at dosages ranging from 60 to 80 mg/kg resulted in significant tumor growth inhibition compared to controls.

Comparative Analysis Table

Compound NameIC50 (µM)Target EnzymeCell Line TestedReference
This compound1.0 - 1.4Ribonucleotide reductaseL1210 leukemia
5-(methylamino)-pyridine derivative1.3Ribonucleotide reductaseVarious solid tumors
5-(allylamino)-pyridine derivative1.0Ribonucleotide reductaseL1210 leukemia

Q & A

Q. What are the standard synthetic routes for preparing N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 3-bromo-2-pivalamidopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . The boronic ester group is introduced regioselectively at the 3-position of the pyridine ring, followed by purification via column chromatography and crystallization.

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the dioxaborolane (δ ~1.3 ppm for pinacol methyl groups) and pivalamide (δ ~1.2 ppm for tert-butyl) are critical for structural validation .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used to refine crystal structures, confirming bond lengths (e.g., B–O ≈ 1.36 Å) and angles .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₇H₂₈BN₂O₃: 335.2143) .

Q. What role does the dioxaborolane moiety play in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stabilized boronic ester, enabling efficient transmetallation in Suzuki-Miyaura couplings. The pinacol ester protects the boron atom from hydrolysis while maintaining reactivity under basic conditions. This moiety is critical for forming carbon–carbon bonds with aryl/heteroaryl halides .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during synthesis?

Protodeboronation is mitigated by:

  • Optimizing catalyst systems : Use PdCl₂(dppf) with ligands that reduce oxidative addition barriers .
  • Controlling pH : Weak bases (e.g., K₂CO₃) prevent excessive deprotonation of intermediates .
  • Low-temperature reactions : Conducting couplings at 60°C reduces thermal degradation . Monitoring by LC-MS or ¹¹B NMR helps identify and quantify byproducts .

Q. What strategies resolve contradictions in crystallographic data for boron-containing compounds?

Discrepancies in X-ray data (e.g., disorder in the dioxaborolane ring) are addressed by:

  • Multi-solvent crystallization : Testing solvents like DCM/hexane or THF/water to improve crystal quality.
  • Twinning refinement : Using SHELXL’s TWIN command to model overlapping lattices .
  • DFT calculations : Comparing experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates:

  • Hardness (η) and electronegativity (χ) : The Parr-Pearson principle (η = ½(I − A)) identifies the compound as a soft acid, favoring reactions with soft bases (e.g., thiols) .
  • Frontier molecular orbitals : HOMO/LUMO gaps predict regioselectivity in cross-couplings.
  • Transition-state modeling : Simulates Pd-mediated transmetallation steps to optimize ligand choice .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scalability issues include:

  • Catalyst loading : Reducing Pd to <1 mol% without compromising yield.
  • Purification : Switching from column chromatography to recrystallization or HPLC for boronate-sensitive compounds .
  • Air sensitivity : Conducting reactions under inert atmosphere (N₂/Ar) to prevent boron oxidation .

Methodological Tables

Q. Table 1. Key Spectral Data for Characterization

TechniqueCritical Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 1.28 (s, 12H, pinacol CH₃), δ 1.22 (s, 9H, pivalamide)
¹³C NMRδ 83.5 (B–O–C), δ 176.8 (C=O of pivalamide)
HRMS (ESI+)m/z 335.2143 [M+H]⁺ (C₁₇H₂₈BN₂O₃)

Q. Table 2. Optimized Suzuki-Miyaura Coupling Conditions

ParameterOptimal ValueRationale
CatalystPd(PPh₃)₄ (2 mol%)Balances activity and cost
BaseKOAc (3 equiv)Mild base minimizes side reactions
SolventDioxane/H₂O (9:1)Enhances solubility of boronate
Temperature80°CBalances reaction rate and stability

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